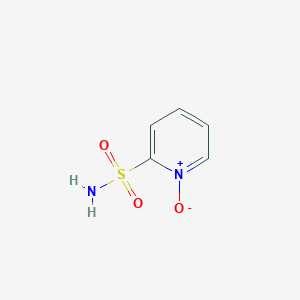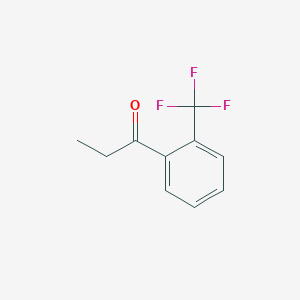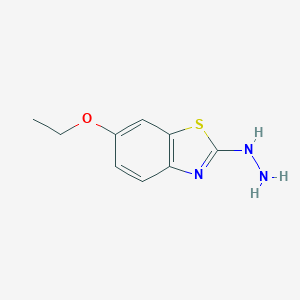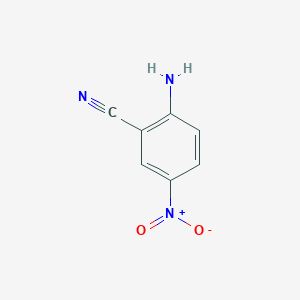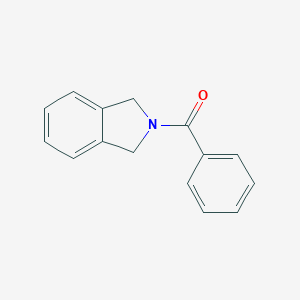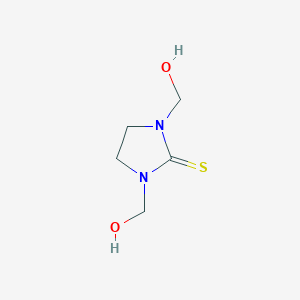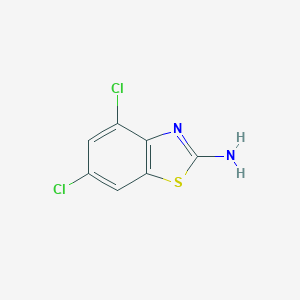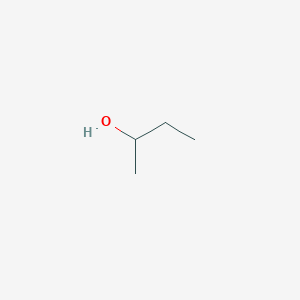![molecular formula C10H11ClN2O2 B098122 4-[(4-Chlorphenyl)amino]-4-oxobutansäure CAS No. 17722-52-0](/img/structure/B98122.png)
4-[(4-Chlorphenyl)amino]-4-oxobutansäure
Übersicht
Beschreibung
4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11001. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Blood Proteins - Serum Globulins - Immunoglobulins - Antibodies - Antibodies, Monoclonal - Antibodies, Monoclonal, Humanized - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Antibiotika
4-[(4-Chlorphenyl)amino]-4-oxobutansäure wurde auf ihr Potenzial zur Entwicklung von antimikrobiellen Wirkstoffen untersucht. Derivate dieser Verbindung zeigten eine moderate antibakterielle Aktivität gegen grampositive Bakterien wie Staphylococcus aureus und Bacillus subtilis sowie eine hohe antifungale Aktivität gegen Stämme wie Candida albicans . Dies deutet auf seine Nützlichkeit bei der Entwicklung neuer Medikamente zur Bekämpfung resistenter Bakterien- und Pilzstämme hin.
Landwirtschaft: Pestizidsynthese
In der Landwirtschaft könnte diese Verbindung bei der Synthese von Pestiziden verwendet werden. Ihre Derivate, insbesondere diejenigen, die Thiazolstrukturen beinhalten, wurden bei der Herstellung von Verbindungen wie 2-Chlor-acetamido-4-(4-chlorphenyl)thiazol eingesetzt, die als Zwischenprodukte bei der Herstellung effektiverer und gezielterer landwirtschaftlicher Chemikalien dienen können .
Biochemie: Enzyminhibition
Zu den biochemischen Anwendungen von this compound gehören Enzyminhibitionsstudien. Durch Modifizierung der Struktur dieser Verbindung können Forscher ihre Interaktion mit verschiedenen Enzymen untersuchen, was möglicherweise zur Entdeckung neuer Inhibitoren führt, die die Enzymaktivität bei pathologischen Zuständen regulieren können .
Materialwissenschaft: Chemische Synthese
In der Materialwissenschaft sind Derivate dieser Verbindung wertvoll für chemische Syntheseprozesse. Sie können als Bausteine für die Herstellung neuer Materialien mit gewünschten Eigenschaften wie erhöhter Haltbarkeit oder spezifischer Reaktivität verwendet werden, was bei der Entwicklung neuer Polymere oder Beschichtungen von Vorteil sein könnte .
Umweltwissenschaften: Behandlung von Umweltverschmutzung
Die Derivate der Verbindung wurden auf ihre Rolle in den Umweltwissenschaften, insbesondere bei der Behandlung von Umweltverschmutzung, untersucht. Sie könnten verwendet werden, um Chemikalien zu synthetisieren, die Umweltverschmutzer abbauen, oder als Katalysatoren in Reaktionen dienen, die giftige Stoffe neutralisieren .
Pharmazeutische Forschung: Medikamentenentwicklung
In der pharmazeutischen Forschung ist this compound ein Kandidat für die Medikamentenentwicklung aufgrund ihrer strukturellen Ähnlichkeit mit anderen bioaktiven Verbindungen. Sie könnte ein Vorläufer bei der Synthese von Medikamenten mit entzündungshemmenden, schmerzlindernden oder antiviralen Eigenschaften sein und das Arsenal der verfügbaren Medikamente erweitern .
Chemie: Organische Synthese
Diese Verbindung ist auch in der organischen Chemie für die Synthese komplexer Moleküle von Bedeutung. Ihre reaktiven funktionellen Gruppen machen sie zu einem vielseitigen Zwischenprodukt beim Aufbau größerer, komplexerer organischer Verbindungen, die in verschiedenen chemischen Industrien verwendet werden .
Rechnerische Chemie: Molekulare Modellierung
Schließlich kann die Verbindung in der rechnerischen Chemie zur molekularen Modellierung verwendet werden, um das Verhalten neuer Derivate vorherzusagen. Dichtefunktionaltheorie (DFT)-Studien können beispielsweise dazu beitragen, die thermodynamischen Eigenschaften und die Reaktivität ihrer Derivate zu verstehen, was die Konstruktion neuer Verbindungen mit spezifischen Eigenschaften unterstützt .
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, indole derivatives, which share some structural similarities with this compound, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
A related compound was found to have promising admet properties , suggesting that 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid might also exhibit favorable pharmacokinetic characteristics.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound may also exert various molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
It is known that compounds with similar structures, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
It is known that 4-Chloro-DL-phenylalanine, a compound with a similar structure, is an irreversible tryptophan hydroxylase inhibitor that depletes serotonin in the brain .
Molecular Mechanism
Compounds with similar structures have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Eigenschaften
IUPAC Name |
4-(4-chloroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSNSRKMOHOEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279000 | |
| Record name | 4-(4-Chloroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17722-52-0, 2104-66-7 | |
| Record name | 17722-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chloroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-CHLOROSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



